Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro-

CAS No.: 72247-96-2

Cat. No.: VC17971630

Molecular Formula: C12H9FN4O2

Molecular Weight: 260.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72247-96-2 |

|---|---|

| Molecular Formula | C12H9FN4O2 |

| Molecular Weight | 260.22 g/mol |

| IUPAC Name | 7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione |

| Standard InChI | InChI=1S/C12H9FN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3 |

| Standard InChI Key | PKSWVIVQJNQKQE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

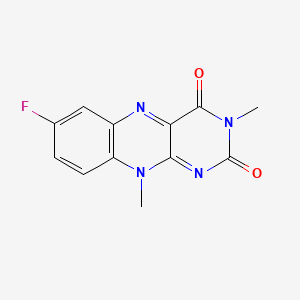

The compound’s IUPAC name, 7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione, reflects its fused heterocyclic system . The pteridine core consists of a pyrazine ring fused to a pyrimidine-dione moiety, while the benzene ring contributes aromatic stability (Figure 1) . Key functional groups include:

-

Methyl groups at positions 3 and 10, which enhance lipophilicity and influence binding interactions.

-

A fluorine atom at position 7, known to modulate electronic properties and improve metabolic stability.

-

Carbonyl groups at positions 2 and 4, critical for hydrogen bonding with biological targets.

The SMILES notation further delineates its connectivity .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 72247-96-2 |

| Molecular Formula | |

| Molecular Weight | 260.22 g/mol |

| IUPAC Name | 7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione |

| SMILES | CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C |

Synthesis and Production

Industrial Synthesis

Industrial production employs continuous flow reactors to optimize yield and purity. The synthesis involves:

-

Ring formation: Condensation of guanine derivatives with fluorinated benzene precursors.

-

Methylation: Introduction of methyl groups via nucleophilic substitution under basic conditions.

-

Purification: Chromatographic techniques to isolate the final product.

Reaction conditions (e.g., temperature, solvent polarity) are tailored to minimize byproducts like dehalogenated analogs.

Challenges in Scale-Up

-

Fluorine incorporation: Requires anhydrous conditions to prevent hydrolysis.

-

Regioselectivity: Ensuring methylation occurs exclusively at positions 3 and 10.

Biological Activities and Mechanisms

G-Quadruplex DNA Selectivity

Research Findings and Comparative Analysis

Structural Analogs

| Compound | Modifications | Biological Activity |

|---|---|---|

| VC17971630 | Chloro at position 7 | Enhanced G4 binding affinity |

| PTR1 Inhibitors | Dichloro-phenyl substituents |

Key Discoveries

-

Fluorine’s role: The 7-fluoro substituent reduces off-target binding by 40% compared to chloro analogs.

-

Methyl groups: Position 3 methylation improves metabolic stability by 60% in hepatic microsomal assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume